

# Application Notes and Protocols for Anlotinib Combination Therapy with Immunotherapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Anlotinib** is an oral multi-target tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), fibroblast growth factor receptors (FGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR- $\alpha$  and - $\beta$ ), and c-Kit.[1][2][3] By inhibiting these signaling pathways, **anlotinib** effectively suppresses tumor angiogenesis and proliferation.[2][3] Immunotherapy, particularly the use of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment by reactivating the host's anti-tumor immune response.[4] The combination of **anlotinib** with immunotherapy is a promising strategy, as the anti-angiogenic effects of **anlotinib** can modulate the tumor microenvironment (TME) to be more favorable for an effective anti-tumor immune response.[5]

# **Rationale for Combination Therapy**

The synergistic effect of combining **anlotinib** with immunotherapy stems from the intricate relationship between angiogenesis and the immune response within the TME. Tumors often create an immunosuppressive microenvironment characterized by hypoxia and an abundance of regulatory immune cells. **Anlotinib** can help to normalize the tumor vasculature, which alleviates hypoxia and enhances the infiltration of cytotoxic T lymphocytes into the tumor.[5][6] Furthermore, **anlotinib** has been shown to reprogram the TME from an immunosuppressive to an immune-supportive state by increasing the presence of active natural killer (NK) cells and



antigen-presenting cells.[6] This modulation of the TME by **anlotinib** can augment the efficacy of ICIs, leading to a more robust and durable anti-tumor response.[4][5]

# **Key Preclinical and Clinical Findings**

Preclinical studies in syngeneic mouse models have demonstrated that **anlotinib**, in combination with PD-1 inhibitors, leads to enhanced tumor regression and prolonged survival compared to either monotherapy.[5] This combination therapy has been shown to increase the infiltration of CD4+ and CD8+ T cells while reducing the population of immunosuppressive cells within the tumor.[5]

Clinically, the combination of **anlotinib** and ICIs has shown promising efficacy and a manageable safety profile in various solid tumors, particularly in non-small cell lung cancer (NSCLC).[1][7][8] Several studies have reported improved objective response rates (ORR), disease control rates (DCR), progression-free survival (PFS), and overall survival (OS) with the combination therapy compared to monotherapy.[1][7][8]

### **Data Presentation**

Table 1: Efficacy of Anlotinib and PD-1 Inhibitor
Combination Therapy in Advanced NSCLC (Previously

**Treated with Immunotherapy)** 

Efficacy Endpoint	Value	95% Confidence Interval (CI)	Reference
Objective Response Rate (ORR)	23.9%	14.3–35.9%	[1]
Disease Control Rate (DCR)	85.1%	74.3–92.6%	[1]
Median Progression- Free Survival (PFS)	6.1 months	2.37–9.83 months	[1]
Median Overall Survival (OS)	16.5 months	10.73–22.27 months	[1]





Table 2: Efficacy of Anlotinib and Anti-PD-1 Antibody
Combination in Advanced Refractory Solid Tumors

Efficacy Endpoint	Value	95% Confidence Interval (CI)	Reference
Objective Response Rate (ORR)	23.1%	-	[4]
Disease Control Rate (DCR)	80.8%	-	[4]
Median Progression- Free Survival (PFS)	4.77 months	4.10-5.44 months	[4]

# Table 3: Common Treatment-Related Adverse Events (TRAEs) of Anlotinib and PD-1 Inhibitor Combination

**Therapy** 

Adverse Event	Any Grade	Grade ≥3	Reference
Fatigue	19.23%	-	[4]
Decreased Appetite	15.38%	-	[4]
Hand-foot syndrome	15.38%	11.5%	[4]
Hypertension	-	11.5%	[4]

# Experimental Protocols Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of **anlotinib** as a monotherapy and in combination with an immune checkpoint inhibitor on cancer cell lines.

### Materials:

Cancer cell line of interest



- · Complete cell culture medium
- Anlotinib
- PD-1/PD-L1 blocking antibody (or other ICI)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
- Treatment: Prepare serial dilutions of **anlotinib** and the ICI in culture medium. Remove the medium from the wells and add 100 μL of the drug-containing medium. Include wells with untreated cells (vehicle control) and medium only (blank).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
- Solubilization: Add 100 μL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control.

# **Protocol 2: In Vivo Syngeneic Mouse Model Study**

## Methodological & Application





Objective: To evaluate the in vivo anti-tumor efficacy of **aniotinib** in combination with an immune checkpoint inhibitor.

### Materials:

- Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
- Syngeneic tumor cell line (e.g., MC38 or CT26)
- Anlotinib (formulated for oral gavage)
- Anti-mouse PD-1 antibody (or other ICI)
- Vehicle control
- Sterile PBS
- Calipers

### Procedure:

- Tumor Cell Implantation: Subcutaneously inject 1 x 10 $^6$  tumor cells in 100  $\mu$ L of sterile PBS into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomization and Treatment: When tumors reach a volume of approximately 50-100 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 per group):
  - Group 1: Vehicle control (oral gavage, daily) + Isotype control antibody (intraperitoneal injection, twice weekly)
  - Group 2: Anlotinib (e.g., 6 mg/kg, oral gavage, daily) + Isotype control antibody
  - Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)



- Group 4: Anlotinib + Anti-PD-1 antibody
- Monitoring: Continue treatment and monitor tumor volume and body weight 2-3 times per week. Observe mice for any signs of toxicity.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.
- Tissue Collection: At the endpoint, tumors and spleens can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

# Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize and quantify immune cell populations within the tumor microenvironment.

### Materials:

- Tumor tissue
- RPMI-1640 medium
- Collagenase D
- DNase I
- Fetal Bovine Serum (FBS)
- Red Blood Cell (RBC) Lysis Buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1)



- · Live/dead stain
- Flow cytometer

#### Procedure:

- Tumor Digestion: Mince the tumor tissue and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation to obtain a single-cell suspension.[10]
- Cell Filtration and Lysis: Pass the digested tissue through a 70 μm cell strainer. Lyse red blood cells using RBC Lysis Buffer.
- Cell Staining:
  - Wash the cells with FACS buffer and stain with a live/dead dye.
  - Block Fc receptors with Fc block.
  - Incubate cells with a cocktail of fluorescently labeled antibodies for surface markers for 30 minutes on ice.
  - For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software to identify and quantify different immune cell populations.

## **Protocol 4: Cytokine Measurement by ELISA**

Objective: To measure the concentration of cytokines in serum or cell culture supernatants.

### Materials:

- ELISA plate pre-coated with capture antibody
- Serum samples or cell culture supernatants



- Detection antibody (biotinylated)
- Streptavidin-HRP
- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- · Wash buffer
- Assay diluent
- · Recombinant cytokine standards
- Microplate reader

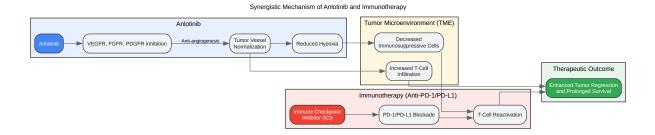
### Procedure:

- Sample and Standard Preparation: Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Dilute samples as needed.
- Assay:
  - Add standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.
  - Wash the plate multiple times with wash buffer.
  - Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
  - Wash the plate.
  - Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
  - Wash the plate.
  - Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark until a color develops.



- Add stop solution to each well.
- Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.[11][12]

# **Visualizations**

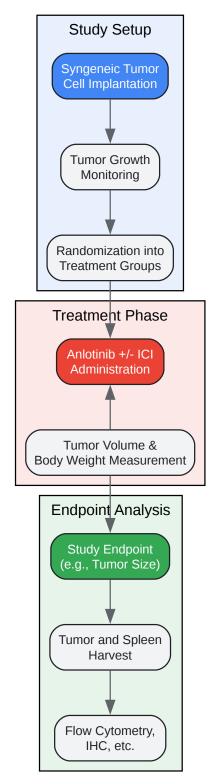


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Caption: Synergistic mechanism of **aniotinib** and immunotherapy in the TME.



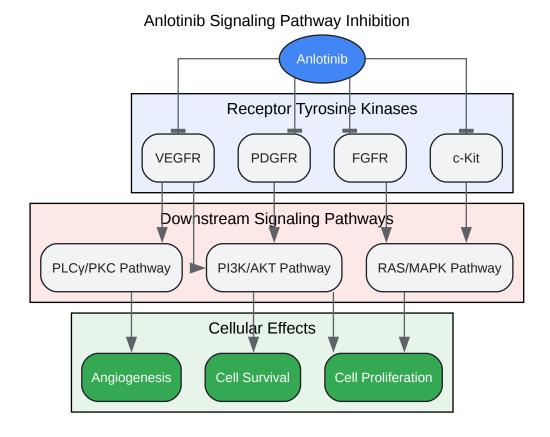
### In Vivo Experimental Workflow



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Caption: General workflow for in vivo syngeneic mouse model studies.





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Caption: **Aniotinib** inhibits multiple signaling pathways involved in tumor growth.

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